molecular formula C8H9ClN2 B13584245 2-Chloro-6-cyclopropylpyridin-4-amine

2-Chloro-6-cyclopropylpyridin-4-amine

Cat. No.: B13584245
M. Wt: 168.62 g/mol
InChI Key: LHJVEOKJUHTUEV-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylpyridin-4-amine is an organic chemical compound that belongs to the family of pyridine derivatives. It has the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . This compound is characterized by the presence of a chlorine atom at the 2-position, a cyclopropyl group at the 6-position, and an amine group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with cyclopropylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Chloro-6-cyclopropylpyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-Chloro-6-cyclopropylpyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-aminopyridine: Similar structure but lacks the cyclopropyl group.

    6-Cyclopropylpyridin-4-amine: Similar structure but lacks the chlorine atom.

    2-Chloro-6-methylpyridin-4-amine: Similar structure but has a methyl group instead of a cyclopropyl group.

Uniqueness

2-Chloro-6-cyclopropylpyridin-4-amine is unique due to the presence of both the chlorine atom and the cyclopropyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-6-cyclopropylpyridin-4-amine

InChI

InChI=1S/C8H9ClN2/c9-8-4-6(10)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

LHJVEOKJUHTUEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=C2)N)Cl

Origin of Product

United States

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